

Isobutyl anthranilate theoretical properties

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Compound of Interest

Compound Name: *Isobutyl anthranilate*

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An In-Depth Technical Guide to the Theoretical Properties of **Isobutyl Anthranilate**

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core theoretical and physicochemical properties of **isobutyl anthranilate**. As a compound of significant interest in the flavor, fragrance, and broader chemical industries, a deep understanding of its molecular characteristics is paramount for its effective application and innovation. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and the methodologies for its synthesis and analysis.

Molecular Identity and Structure

Isobutyl anthranilate, systematically named 2-methylpropyl 2-aminobenzoate, is an organic compound classified as an anthranilate ester.^[1] It is formed from the esterification of anthranilic acid (an amino acid) with isobutyl alcohol. The unique combination of an aromatic amine and an isobutyl ester group dictates its distinct physicochemical properties and its characteristic aroma.

The structure consists of a benzene ring substituted with a primary amine group ($-NH_2$) and an ester group ($-COO-$) at ortho positions. The ester's alkyl portion is an isobutyl group. This arrangement facilitates intramolecular hydrogen bonding and influences the molecule's conformation and reactivity.

Caption: Chemical Structure of **Isobutyl Anthranilate**.

Physicochemical and Theoretical Properties

The empirical and predicted properties of **isobutyl anthranilate** are summarized below. These values are critical for predicting its behavior in various matrices, designing purification processes, and understanding its sensory perception.

Property	Value	Source(s)
IUPAC Name	2-methylpropyl 2-aminobenzoate	[1][2]
Synonyms	Isobutyl 2-aminobenzoate, Anthranilic acid isobutyl ester	[2][3]
CAS Number	7779-77-3	[1][2][4]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1][2]
Molecular Weight	193.24 g/mol	[1][2]
Appearance	Colorless to pale yellow or brown liquid	[2][5]
Odor	Sweet, fruity, grape-like, with floral and berry nuances	[3][5]
Boiling Point	~205 °C (at 760 mmHg); 118-122 °C (at 3 mmHg)	[1][4][5]
Density	~1.057 - 1.063 g/cm ³ at 20-25 °C	[2][4]
Refractive Index (n _D ²⁰)	1.534 - 1.540	[2][4]
Solubility	Insoluble in water; Soluble in ethanol and oils	[1][2]
logP (o/w)	2.58 - 3.55 (Predicted/Estimated)	[1][5]
pKa (Strongest Basic)	2.21 (Predicted, for the amino group)	[1]
Flash Point	~100 °C (212 °F)	[5]

The relatively high boiling point is consistent with its molecular weight and the presence of polar functional groups capable of dipole-dipole interactions. Its insolubility in water and solubility in organic solvents are predicted by its calculated octanol-water partition coefficient (logP), which indicates a preference for nonpolar environments.[1][5] The basicity, attributed to

the lone pair of electrons on the amino group, is weak due to the delocalization of these electrons into the aromatic ring.[1]

Theoretical Spectroscopic Analysis

Spectroscopic analysis is essential for structural elucidation and quality control. Below is a theoretical interpretation of the expected spectra for **isobutyl anthranilate**.

Infrared (IR) Spectroscopy

An IR spectrum of **isobutyl anthranilate** would display characteristic absorption bands corresponding to its functional groups:

- N-H Stretch: Two distinct, sharp to medium peaks are expected in the 3300-3500 cm^{-1} region, characteristic of a primary amine ($-\text{NH}_2$).
- C-H Stretch (sp^3): Strong absorptions just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) corresponding to the C-H bonds of the isobutyl group.[6]
- C-H Stretch (sp^2): Weaker absorptions just above 3000 cm^{-1} (typically 3000-3100 cm^{-1}) from the C-H bonds on the aromatic ring.[7]
- C=O Stretch: A very strong, sharp absorption band around 1680-1710 cm^{-1} . The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group shifts this ester carbonyl peak to a lower wavenumber than a typical saturated ester ($\sim 1735 \text{ cm}^{-1}$).
- C=C Stretch: Medium to weak absorptions in the 1500-1600 cm^{-1} range due to the aromatic ring vibrations.[7]
- C-O Stretch: A strong band in the 1250-1300 cm^{-1} region corresponding to the C-O single bond of the ester group.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments:

- Aromatic Protons (4H): Signals expected in the δ 6.5-8.0 ppm range. The electron-donating amino group and electron-withdrawing ester group will create a complex splitting pattern (multiplets). The proton ortho to the amino group and the proton ortho to the ester group will be the most shielded and deshielded, respectively.
- Amine Protons (2H): A broad singlet typically appearing between δ 4.0-5.0 ppm. Its chemical shift can be variable and concentration-dependent.
- -O-CH₂- Protons (2H): A doublet around δ 4.1-4.3 ppm. It is coupled to the adjacent methine proton.
- -CH- Proton (1H): A multiplet (septet or nonet) around δ 2.0-2.2 ppm, coupled to the six methyl protons and the two methylene protons.
- -CH₃ Protons (6H): A doublet around δ 0.9-1.0 ppm, representing the two equivalent methyl groups of the isobutyl moiety, coupled to the single methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom:

- Carbonyl Carbon (C=O): A weak signal in the δ 167-170 ppm region.
- Aromatic Carbons (6C): Six signals between δ 110-155 ppm. The carbon attached to the amino group (C-NH₂) will be highly shielded ($\sim\delta$ 110-115 ppm), while the carbon attached to the ester group (C-COO) will be deshielded ($\sim\delta$ 150 ppm).
- Ester Methylene Carbon (-O-CH₂-): A signal around δ 70-75 ppm.
- Isobutyl Methine Carbon (-CH-): A signal around δ 28-30 ppm.
- Isobutyl Methyl Carbons (-CH₃): A signal around δ 19-22 ppm.

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at $m/z = 193$.^[2] Key fragmentation patterns would include:

- Loss of the isobutyl group ($-C_4H_9$): A peak at $m/z = 136$, corresponding to the protonated anthranilic acid fragment.
- McLafferty rearrangement: If sterically feasible, leading to a fragment from the loss of isobutylene (C_4H_8) at $m/z = 137$ (anthranilic acid).
- Base Peak: The most abundant peak is often at $m/z = 119$ or 120 , resulting from the loss of the isobutoxy group ($-OC_4H_9$) followed by rearrangement.^[2]

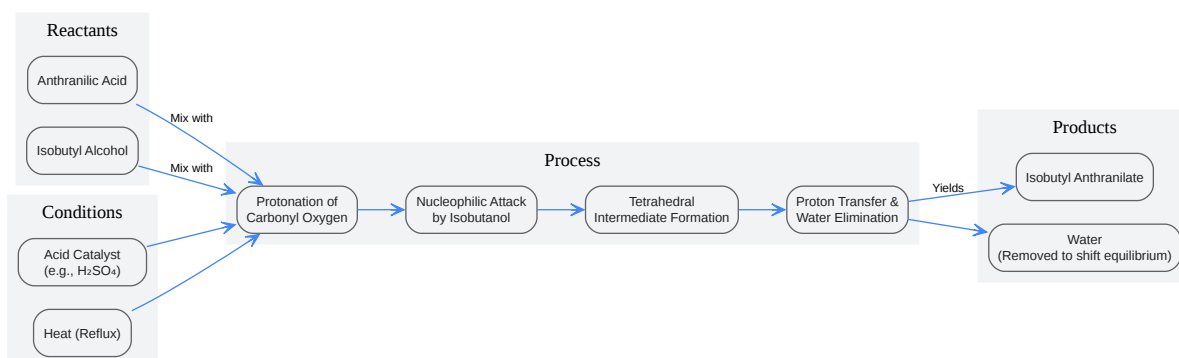
Synthesis and Chemical Reactivity

Primary Synthesis: Fischer Esterification

The most common and industrially viable method for producing **isobutyl anthranilate** is the Fischer-Speier esterification.^[8] This acid-catalyzed equilibrium reaction involves heating anthranilic acid with an excess of isobutyl alcohol.

Reaction: Anthranilic Acid + Isobutyl Alcohol \rightleftharpoons **Isobutyl Anthranilate** + Water

The use of an acid catalyst, such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH), is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.^[8] To drive the equilibrium towards the product, excess alcohol is often used as the solvent, and the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus.^{[3][8]}



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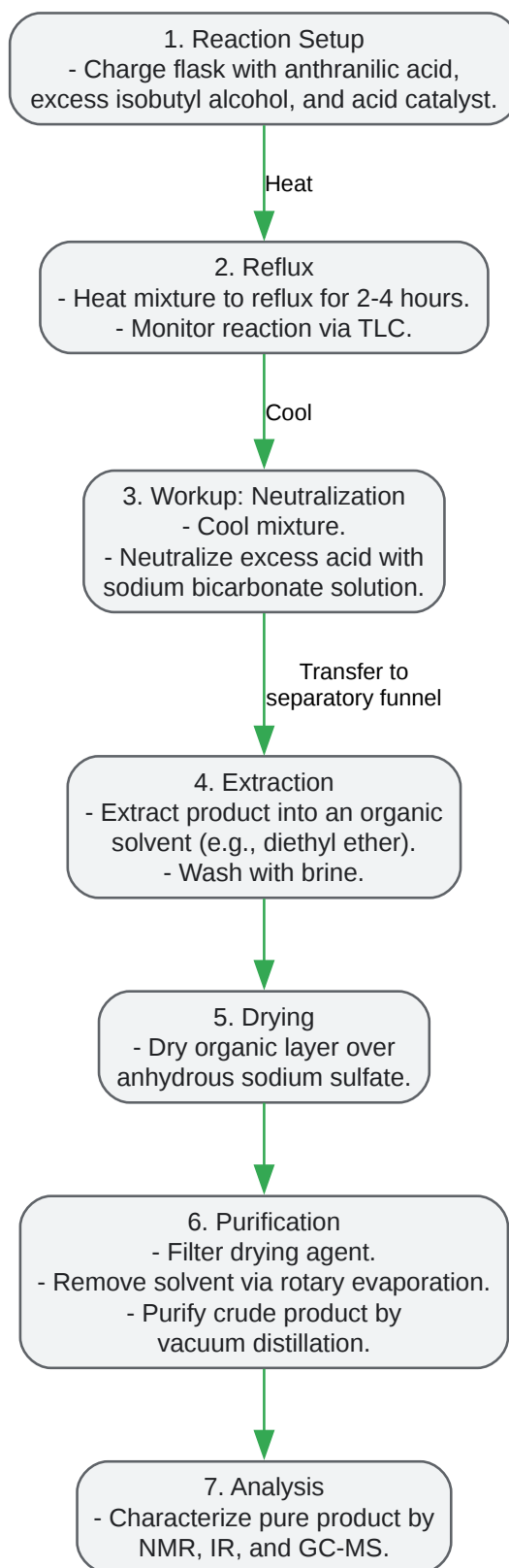
Caption: Mechanism of Fischer-Speier Esterification.

Chemical Reactivity

- **Hydrolysis:** As an ester, it is susceptible to hydrolysis back to anthranilic acid and isobutanol under either acidic or basic conditions. This reaction is the reverse of its synthesis.
- **Stability:** The compound is stable under normal conditions but is reported to be sensitive to air and light, which may cause degradation and discoloration over time.^[9]
- **Electrophilic Aromatic Substitution:** The benzene ring, activated by the strong electron-donating amino group, can undergo electrophilic substitution reactions such as halogenation or nitration, although conditions must be controlled to avoid side reactions with the amine or ester functionalities.

Standard Laboratory Synthesis Protocol

This section outlines a typical workflow for the synthesis and purification of **isobutyl anthranilate**.



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Caption: Laboratory Workflow for **Isobutyl Anthranilate** Synthesis.

Methodology:

- **Reagents and Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilic acid (1.0 eq), isobutyl alcohol (5.0-10.0 eq, serving as reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
- **Reaction:** Heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the anthranilic acid starting material.
- **Cooling and Neutralization:** Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted anthranilic acid.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities. Dry the organic phase over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[10]
- **Solvent Removal:** Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation to yield pure **isobutyl anthranilate** as a colorless to pale yellow liquid.[4]
- **Characterization:** Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.

Safety and Handling

According to safety data sheets, **isobutyl anthranilate** is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye irritation.[11]

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
- Handling: Use in a well-ventilated area or a fume hood. Avoid breathing vapors.
- Storage: Store in a tightly closed container in a cool, dry place, protected from light and air. [9]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

The theoretical properties of **isobutyl anthranilate** are a direct consequence of its molecular structure—an interplay between its aromatic core, an electron-donating amine, and a moderately bulky ester group. These features define its physical state, solubility, spectral signature, and chemical reactivity. For researchers in chemistry and drug development, this foundational knowledge is indispensable for manipulating its structure, predicting its behavior in complex systems, and developing new applications.

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